1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene
Description
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene is a halogenated aromatic compound featuring a para-iodo substituent and a methoxy group linked to a 3,3-difluorocyclobutyl moiety. The compound’s molecular formula is C₁₁H₁₀F₂IO, with a calculated molecular weight of 354.10 g/mol (based on compositional analysis).
Properties
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methoxy]-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-3-1-9(14)2-4-10/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROMJXSURYCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene typically involves the following steps:
Preparation of 3,3-Difluorocyclobutanol: This intermediate can be synthesized via the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of 3,3-Difluorocyclobutylmethanol: The difluorocyclobutanol is then converted to 3,3-difluorocyclobutylmethanol.
Etherification: The 3,3-difluorocyclobutylmethanol is reacted with 4-iodophenol under suitable conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound features:
- A difluorocyclobutyl group, enhancing its lipophilicity and potential biological activity.
- An iodine atom that can participate in various chemical reactions, making it a versatile building block in synthesis.
Medicinal Chemistry
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene serves as a precursor for synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to compounds with therapeutic properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds containing similar structures have shown effectiveness against various cancer cell lines through mechanisms like tyrosine kinase inhibition, leading to apoptosis in malignant cells.
Chemical Biology
This compound can be utilized as a probe to study biological pathways and molecular interactions. Its ability to engage with specific biological targets makes it valuable for exploring cellular mechanisms.
Example: Targeting Enzymatic Activity
Studies indicate that compounds similar to this compound can modulate the activity of enzymes involved in critical signaling pathways. This modulation can provide insights into disease mechanisms and potential therapeutic interventions.
Material Science
The unique electronic properties of this compound make it a candidate for developing novel materials with specific optical or electronic characteristics.
Application: Organic Electronics
Research into organic semiconductors has identified this compound as a potential material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties.
Mechanism of Action
The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated and iodinated groups can influence the compound’s binding affinity and specificity, affecting the overall biological activity .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methoxy]-3-iodobenzene (CAS: 1458003-29-6)
- Structure : Features a 4-chlorophenylmethoxy group and meta-iodo substitution.
- Molecular Weight : 344.58 g/mol (C₁₃H₁₀ClIO ) .
- Key Differences :
- Substituent Position : Iodo is meta rather than para, altering electronic distribution and steric interactions.
- Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group is a planar aromatic system, while the 3,3-difluorocyclobutyl group is a strained aliphatic ring. The latter may confer greater conformational rigidity and fluorophilic interactions .
Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene)
- Structure: Contains a trifluoropropoxy chain and chlorophenoxy group.
- Application : Insecticide with enhanced photostability due to fluorine substitution .
- Key Differences: Fluorine Placement: Flufenprox uses trifluoromethyl groups for hydrophobicity, whereas the target compound employs difluorocyclobutyl for steric and electronic modulation. Iodine vs.
Physicochemical Properties
| Property | 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene | 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene | Flufenprox |
|---|---|---|---|
| Molecular Weight | 354.10 g/mol | 344.58 g/mol | 452.86 g/mol |
| Halogen Substituents | Iodo (para), Difluorocyclobutyl | Iodo (meta), Chlorophenyl | Chlorine, Trifluoromethyl |
| Polarity | Moderate (fluorine increases electronegativity) | Low (aromatic chlorophenyl) | Low (trifluoromethyl) |
| Potential Applications | Pharmaceutical intermediate | Chemical synthesis | Agrochemical |
Notes:
- The difluorocyclobutyl group in the target compound likely enhances metabolic stability compared to phenyl-based analogs, as fluorinated aliphatic rings resist oxidative degradation .
- The para-iodo position may facilitate coupling reactions (e.g., Suzuki-Miyaura) more efficiently than meta-substituted derivatives .
Heterocyclic Analogs (Patent Derivatives)
European Patent EP 2022/06 describes compounds like 1-(3,3-difluorocyclobutyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine , which share the difluorocyclobutyl motif . Key contrasts include:
- Core Structure : The patent compounds are nitrogen-rich heterocycles, whereas the target is a simple benzene derivative.
- Functional Groups : Heterocycles often exhibit higher binding affinity to biological targets but may suffer from synthetic complexity.
Biological Activity
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that may influence its interaction with biological targets, making it a subject of interest for research in pharmacology and drug development.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 311.12 g/mol
- IUPAC Name: this compound
- CAS Number: [insert CAS number if available]
Biological Activity Overview
Recent studies have suggested various biological activities associated with this compound:
Case Studies
-
Anticancer Activity Study:
In a study evaluating the anticancer properties of halogenated compounds, this compound was shown to significantly inhibit the growth of prostate cancer cells (PC-3) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Antimicrobial Evaluation:
A screening for antimicrobial activity revealed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These findings suggest its potential as a lead compound for developing new antibiotics.
Research Findings
Research has indicated that the unique difluorocyclobutyl moiety contributes to the compound's stability and bioavailability. Furthermore, modifications to the iodine atom's position may enhance or diminish its biological activity depending on the target pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
